molecular formula C16H14ClN3OS2 B11148188 5-(2-chlorophenyl)-2-methyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1,3-thiazole-4-carboxamide

5-(2-chlorophenyl)-2-methyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1,3-thiazole-4-carboxamide

Cat. No.: B11148188
M. Wt: 363.9 g/mol
InChI Key: JBPZQMYAFFAHHQ-UHFFFAOYSA-N
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Description

5-(2-chlorophenyl)-2-methyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1,3-thiazole-4-carboxamide is a complex organic compound featuring a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities and are found in various medicinal and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-chlorophenyl)-2-methyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1,3-thiazole-4-carboxamide typically involves the reaction of 2-chlorobenzaldehyde with thiosemicarbazide to form a thiazole intermediate. This intermediate is then reacted with methyl iodide and subsequently with 2-bromoethylamine hydrobromide to yield the final product. The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions and minimize human error .

Chemical Reactions Analysis

Types of Reactions

5-(2-chlorophenyl)-2-methyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1,3-thiazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .

Scientific Research Applications

5-(2-chlorophenyl)-2-methyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1,3-thiazole-4-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-chlorophenyl)-2-methyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways or bind to DNA, affecting gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-chlorophenyl)-2-methyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1,3-thiazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a chlorophenyl group and a thiazole ring makes it particularly effective in certain applications, such as antimicrobial and anticancer research .

Properties

Molecular Formula

C16H14ClN3OS2

Molecular Weight

363.9 g/mol

IUPAC Name

5-(2-chlorophenyl)-2-methyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C16H14ClN3OS2/c1-10-20-14(15(23-10)11-4-2-3-5-12(11)17)16(21)19-7-6-13-18-8-9-22-13/h2-5,8-9H,6-7H2,1H3,(H,19,21)

InChI Key

JBPZQMYAFFAHHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(S1)C2=CC=CC=C2Cl)C(=O)NCCC3=NC=CS3

Origin of Product

United States

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